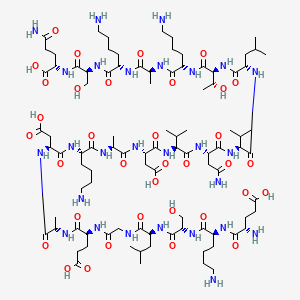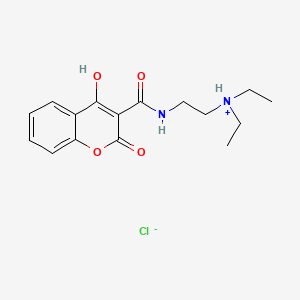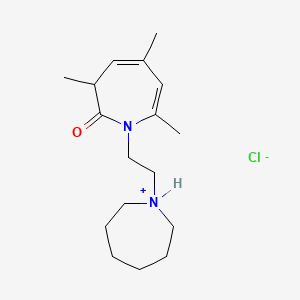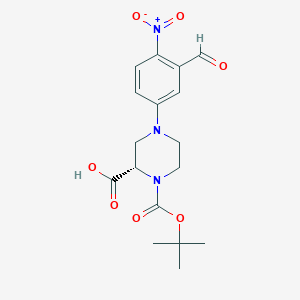![molecular formula C11H13I2NO2 B13735572 4-[bis(2-iodoethyl)amino]benzoic acid CAS No. 2045-13-8](/img/structure/B13735572.png)
4-[bis(2-iodoethyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-iodoethyl)amino]benzoic acid is a chemical compound with the molecular formula C11H13I2NO2 and a molecular weight of 445.035 g/mol It is characterized by the presence of two iodine atoms attached to ethyl groups, which are further connected to an amino group on a benzoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-iodoethyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-iodoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and efficiency, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(2-iodoethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines .
Applications De Recherche Scientifique
4-[Bis(2-iodoethyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties, including as a prodrug in gene therapy.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[bis(2-iodoethyl)amino]benzoic acid involves its interaction with specific molecular targets. In gene therapy, for example, it acts as a prodrug that is activated by enzymes such as carboxypeptidase G2. This activation leads to the release of cytotoxic agents that target tumor cells, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzoic acid
- 3-Fluoro-4-[bis(2-chloroethyl)amino]benzoic acid
- 3,5-Difluoro-4-[bis(2-iodoethyl)amino]benzoic acid
Uniqueness
4-[Bis(2-iodoethyl)amino]benzoic acid is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to its chloro and fluoro analogs. These properties include higher atomic mass and different reactivity patterns, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
2045-13-8 |
|---|---|
Formule moléculaire |
C11H13I2NO2 |
Poids moléculaire |
445.03 g/mol |
Nom IUPAC |
4-[bis(2-iodoethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13I2NO2/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16) |
Clé InChI |
HOGVYLWCAKYXPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N(CCI)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)


![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B13735510.png)

![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)


![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)

![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)



